
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole core, which is a bicyclic structure containing nitrogen, and a phenyl group substituted with a hydroxy group and an amino-methyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the isoindole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
科学的研究の応用
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an anti-inflammatory or anticancer agent.
作用機序
The mechanism by which 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
2-Amino-4-bromophenol: Shares a similar phenyl structure with an amino and hydroxy group but lacks the isoindole core.
2-Aminothiazole-4-carboxylate: Contains an amino group and a thiazole ring, differing in the heterocyclic core structure.
Uniqueness
What sets 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione apart is its isoindole core, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse applications and interactions that are not observed in simpler analogs .
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
2-[(4-hydroxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c18-11-7-5-10(6-8-11)16-9-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-8,16,18H,9H2 |
InChIキー |
BJICDFLREVNSMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)

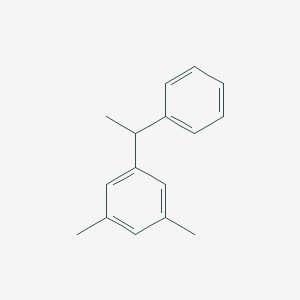
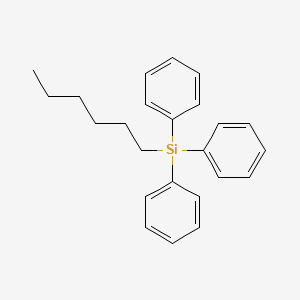
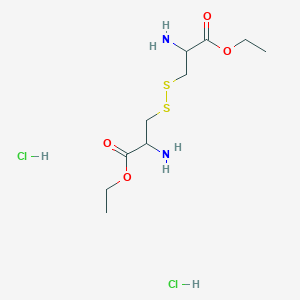
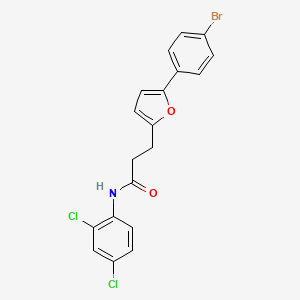
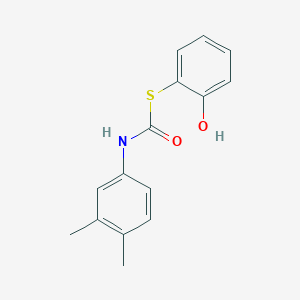

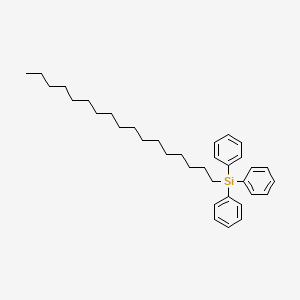

![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)


